molecular formula C16H16O2 B1461623 2-(2,5-Dimethylphenoxymethyl)benzaldehyde CAS No. 1086328-92-8

2-(2,5-Dimethylphenoxymethyl)benzaldehyde

Cat. No. B1461623
Key on ui cas rn: 1086328-92-8
M. Wt: 240.3 g/mol
InChI Key: QDUWGOXUZKIIMH-UHFFFAOYSA-N
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Patent
US08258349B2

Procedure details

The crude 2-(2,5-dimethylphenoxymethyl)benzaldehyde dimethyl acetal (73.7 g) obtained in Example 9, 22 mL of xylene and 150.0 g of a 35 wt % sulfuric acid aqueous solution were mixed. The resultant mixture was stirred at 60° C. for 2 hours. To this was added 187 mL of xylene, and the resultant mixture was separated at the same temperature. The resultant organic layer was cooled down to room temperature, then, washed with 75.0 g of a 5 wt % sodium hydroxide aqueous solution, then, with 150 mL of water. The resultant organic layer was concentrated under reduced pressure, to give 60.5 g of crude 2-(2,5-dimethylphenoxymethyl)benzaldehyde as yellow solid. Content: 97.1 wt % Yield: 97.1% (based on 2-(2,5-dimethylphenoxymethyl)benzal chloride)
Name
2-(2,5-dimethylphenoxymethyl)benzaldehyde dimethyl acetal
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
187 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][O:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:13]=1[CH3:19].S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1>[CH3:19][C:13]1[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:12]=1[O:11][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:3]=[O:2]

Inputs

Step One
Name
2-(2,5-dimethylphenoxymethyl)benzaldehyde dimethyl acetal
Quantity
73.7 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)COC1=C(C=CC(=C1)C)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
22 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
187 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant mixture was separated at the same temperature
WASH
Type
WASH
Details
washed with 75.0 g of a 5 wt % sodium hydroxide aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
The resultant organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCC2=C(C=O)C=CC=C2)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.5 g
YIELD: PERCENTYIELD 97.1%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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